molecular formula C24H37N3O4S B258028 N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide

カタログ番号 B258028
分子量: 463.6 g/mol
InChIキー: HOLYJYHLKINQKG-QNGMFEMESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). AZD9291 is a potent and selective inhibitor of the T790M mutation in EGFR, which is responsible for resistance to first-generation EGFR TKIs.

作用機序

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide selectively inhibits the T790M mutation in EGFR, which is responsible for resistance to first-generation EGFR TKIs. By blocking the activity of this mutation, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide include the inhibition of EGFR signaling, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide has also been shown to have minimal effects on normal cells and tissues, leading to a favorable safety profile.

実験室実験の利点と制限

The advantages of using N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide in lab experiments include its potency and selectivity for the T790M mutation in EGFR, as well as its favorable safety profile. However, limitations include the need for specialized equipment and expertise to synthesize and administer the compound, as well as the cost and availability of the compound.

将来の方向性

For research on N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide include the development of combination therapies with other targeted agents or immunotherapies, the investigation of its efficacy in other cancer types, and the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide and to develop strategies to overcome this resistance.

合成法

The synthesis of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide involves several steps, including the preparation of 4-aminomethylcyclohexanecarboxylate, 4-methylsulfonylphenylboronic acid, and 1-azepan-1-yl-2-bromoethanone. These compounds are then reacted to form the final product, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide.

科学的研究の応用

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I trial, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide demonstrated promising antitumor activity in patients with advanced NSCLC harboring the T790M mutation. Subsequent phase II and III trials confirmed the efficacy and safety of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide, leading to its approval by the US Food and Drug Administration (FDA) in 2015.

特性

製品名

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide

分子式

C24H37N3O4S

分子量

463.6 g/mol

IUPAC名

N-[(2R)-1-(azepan-1-yl)-1-oxopropan-2-yl]-4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H37N3O4S/c1-18-7-13-22(14-8-18)32(30,31)25-17-20-9-11-21(12-10-20)23(28)26-19(2)24(29)27-15-5-3-4-6-16-27/h7-8,13-14,19-21,25H,3-6,9-12,15-17H2,1-2H3,(H,26,28)/t19-,20?,21?/m1/s1

InChIキー

HOLYJYHLKINQKG-QNGMFEMESA-N

異性体SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)N[C@H](C)C(=O)N3CCCCCC3

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)NC(C)C(=O)N3CCCCCC3

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)NC(C)C(=O)N3CCCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。